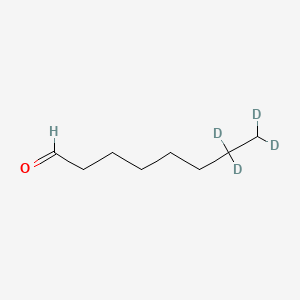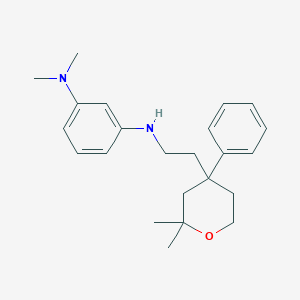![molecular formula C17H32O2 B12371398 [(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
[(Z)-hexadec-9-enyl] formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-hexadec-9-enyl] formate is an organic compound belonging to the class of formates, which are esters of formic acid. This compound is characterized by a long aliphatic chain with a double bond in the Z-configuration at the 9th position. It is often found in natural products and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-hexadec-9-enyl] formate typically involves the esterification of [(Z)-hexadec-9-en-1-ol] with formic acid or its derivatives. One common method is the reaction of [(Z)-hexadec-9-en-1-ol] with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-hexadec-9-enyl] formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form [(Z)-hexadec-9-en-1-al] and formic acid.
Reduction: Reduction of the ester can yield [(Z)-hexadec-9-en-1-ol] and methanol.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the formate group.
Major Products
Oxidation: [(Z)-hexadec-9-en-1-al] and formic acid.
Reduction: [(Z)-hexadec-9-en-1-ol] and methanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
[(Z)-hexadec-9-enyl] formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of [(Z)-hexadec-9-enyl] formate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) in the olfactory system.
Comparaison Avec Des Composés Similaires
[(Z)-hexadec-9-enyl] formate can be compared with other similar compounds such as:
[(Z,Z)-8,11-heptadecadienyl formate]: Another aliphatic formate with two double bonds, known for its role in insect pheromones.
[(Z)-8-heptadecenyl formate]: Similar in structure but with a shorter aliphatic chain, also found in insect secretions.
Uniqueness
This compound is unique due to its specific double bond position and chain length, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H32O2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
[(Z)-hexadec-9-enyl] formate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |
Clé InChI |
QABZUWDJJALYNR-FPLPWBNLSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCCOC=O |
SMILES canonique |
CCCCCCC=CCCCCCCCCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)


![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)




![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)


